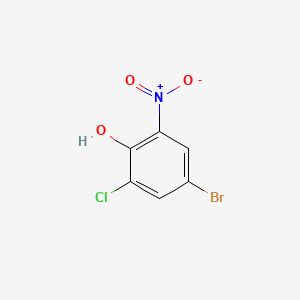4-Bromo-2-chloro-6-nitrophenol
CAS No.: 58349-01-2
Cat. No.: VC1960764
Molecular Formula: C6H3BrClNO3
Molecular Weight: 252.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58349-01-2 |
|---|---|
| Molecular Formula | C6H3BrClNO3 |
| Molecular Weight | 252.45 g/mol |
| IUPAC Name | 4-bromo-2-chloro-6-nitrophenol |
| Standard InChI | InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H |
| Standard InChI Key | SCQYUKGOAZBRQL-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Br |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Br |
Introduction
4-Bromo-2-chloro-6-nitrophenol is a chemical compound with the molecular formula C6H3BrClNO3 and a molecular weight of 252.45 g/mol. It is identified by the CAS number 58349-01-2 . This compound is primarily used in industrial settings, with specific applications not widely detailed in available literature .
Safety and Hazard Information
The compound is classified with hazard statements H302+H312+H332-H315-H319-H335, indicating it is harmful if swallowed, causes skin irritation, and can lead to respiratory tract irritation . Precautionary measures include avoiding skin contact and inhalation, and wearing protective equipment when handling the substance.
| Hazard Symbol | Signal Word | Hazard Statements | Precautionary Statements |
|---|---|---|---|
| GHS07 | Warning | H302+H312+H332-H315-H319-H335 | P260-P301+P312-P280 |
Environmental and Biodegradation Considerations
While specific biodegradation pathways for 4-bromo-2-chloro-6-nitrophenol are not well-documented, related compounds like 2-chloro-4-nitrophenol have been studied. For instance, Rhodococcus imtechensis RKJ300 can degrade 2-chloro-4-nitrophenol through oxidative and reductive mechanisms, suggesting potential microbial pathways for similar compounds .
Research Findings and Applications
Detailed research on 4-bromo-2-chloro-6-nitrophenol is limited, but its industrial use suggests potential applications in chemical synthesis or as a precursor to other compounds. The compound's reactivity, influenced by its halogen and nitro substituents, makes it a candidate for various chemical transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume